molecular formula C14H18N4O B2785291 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-23-9

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2785291
CAS No.: 2034403-23-9
M. Wt: 258.325
InChI Key: HZEAACYJEYTYCG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a cyclohexyl group with a pyrazolo[1,5-a]pyridine moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired compound, ensuring high yield and purity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cycloaddition and condensation processes.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the attached functional groups and overall molecular configuration.

    Pyrazolo[3,4-b]pyridine: Another related compound with a different arrangement of nitrogen atoms within the ring structure.

Uniqueness

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is unique due to its specific combination of a cyclohexyl group and a pyrazolo[1,5-a]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented by the following structure:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}

The biological activity of this compound is primarily associated with its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain kinases, particularly salt-inducible kinase 2 (SIK2), which is implicated in various cellular processes including metabolism and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including this compound. The compound was evaluated for its cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF73.79Induction of apoptosis
A54926.00Inhibition of cell proliferation
NCI-H4600.95Autophagy induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, compounds related to pyrazolo[1,5-a]pyridine have shown promising anti-inflammatory effects. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Study 1: Cytotoxicity Assessment

In a study conducted by Wei et al., a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity with an IC50 value of approximately 12.50 µM against the SF-268 glioblastoma cell line .

Study 2: Kinase Inhibition

A study focused on the inhibition of SIK2 revealed that this compound effectively reduced SIK2 activity, which is crucial in regulating metabolic processes and cell growth. The findings suggest that targeting SIK2 could provide therapeutic benefits in metabolic disorders and cancer .

Properties

IUPAC Name

1-cyclohexyl-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h6-11H,1-5H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEAACYJEYTYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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